molecular formula C11H9ClN4 B3352056 3-chloro-5-methyl-10H-pyridazino[3,4-b]quinoxaline CAS No. 41806-80-8

3-chloro-5-methyl-10H-pyridazino[3,4-b]quinoxaline

Cat. No.: B3352056
CAS No.: 41806-80-8
M. Wt: 232.67 g/mol
InChI Key: XULLXVONOAAXTO-UHFFFAOYSA-N
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Description

3-chloro-5-methyl-10H-pyridazino[3,4-b]quinoxaline: is a heterocyclic compound that belongs to the class of pyridazinoquinoxalines This compound is characterized by its fused ring structure, which includes a pyridazine ring and a quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-chloro-5-methyl-10H-pyridazino[3,4-b]quinoxaline typically involves the condensation of appropriate precursors followed by cyclization. One common method includes the reaction of 3-chloro-5-methylpyridazine with a suitable quinoxaline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrogen atoms in the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The chlorine atom in the compound can be substituted by various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 3-chloro-5-formyl-10H-pyridazino[3,4-b]quinoxaline, while nucleophilic substitution of the chlorine atom can produce various substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

In chemistry, 3-chloro-5-methyl-10H-pyridazino[3,4-b]quinoxaline is used as a building block for the synthesis of more complex molecules

Biology and Medicine:

The compound has shown promise in biological and medicinal research due to its potential pharmacological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its mechanism of action and its potential as a lead compound for the development of new therapeutic agents.

Industry:

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its derivatives are employed in the production of dyes, pigments, and other functional materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-5-methyl-10H-pyridazino[3,4-b]quinoxaline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

  • 3-chloro-5-methylpyridazine
  • Quinoxaline
  • Pyridazine

Comparison:

Compared to its similar compounds, 3-chloro-5-methyl-10H-pyridazino[3,4-b]quinoxaline exhibits unique properties due to its fused ring structure and specific substituents. The presence of both pyridazine and quinoxaline rings in a single molecule enhances its chemical reactivity and potential biological activities. This compound’s versatility makes it a valuable scaffold for the development of new chemical entities with diverse applications.

Properties

IUPAC Name

3-chloro-5-methyl-10H-pyridazino[3,4-b]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4/c1-16-8-5-3-2-4-7(8)13-11-9(16)6-10(12)14-15-11/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULLXVONOAAXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2NC3=NN=C(C=C31)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481022
Record name CTK1C8797
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41806-80-8
Record name CTK1C8797
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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